molecular formula C16H17N5O2 B049584 2'-Demethylpiritrexim CAS No. 118252-37-2

2'-Demethylpiritrexim

Cat. No.: B049584
CAS No.: 118252-37-2
M. Wt: 311.34 g/mol
InChI Key: YXFRPMAJOWELER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Demethylpiritrexim is a structural analog of the antifolate agent piritrexim, which is known to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. The compound is characterized by the removal of a methyl group (-CH₃) from the 2' position of the parent molecule, altering its physicochemical and pharmacological properties. Key physicochemical properties (inferred from analogs like 5'-demethylpiritrexim) include a molecular weight of ~311.34 g/mol and a predicted density of 1.378 g/cm³ .

Properties

IUPAC Name

2-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(23-2)3-4-12(9)22)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFRPMAJOWELER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152060
Record name 2'-Demethylpiritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118252-37-2
Record name 2'-Demethylpiritrexim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Demethylpiritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2'-demethylpiritrexim and related antifolate agents:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Predicted Solubility DHFR Inhibition (IC₅₀)
This compound C₁₆H₁₇N₅O₂* 311.34 Demethylation at 2' position Moderate (hydrophilic) Not reported
Piritrexim C₁₇H₁₉N₅O₂ 325.37 Methyl group at 2' position Low (hydrophobic) ~0.1 µM†
Methotrexate C₂₀H₂₂N₈O₅ 454.44 Glutamate moiety, multiple methyl groups Low ~0.01 µM
5'-Demethylpiritrexim C₁₆H₁₇N₅O₂ 311.34 Demethylation at 5' position High (hydrophilic) Not reported

*Inferred from 5'-demethylpiritrexim ; †Data from piritrexim studies .

Key Findings:

Structural Impact on Solubility : The absence of a methyl group at the 2' position likely enhances solubility compared to piritrexim, similar to the 5'-demethyl analog . This modification may improve bioavailability but reduce membrane permeability.

DHFR Inhibition Specificity : Piritrexim’s methyl group contributes to its hydrophobic interactions with DHFR’s active site. Demethylation may weaken binding affinity, though this requires experimental validation.

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